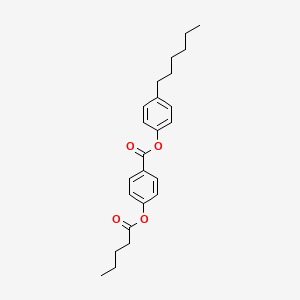
4-Hexylphenyl 4-(pentanoyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylphenyl 4-(pentanoyloxy)benzoate is an organic compound that belongs to the class of phenyl benzoate derivatives. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The compound consists of a hexylphenyl group attached to a benzoate moiety through a pentanoyloxy linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hexylphenol and 4-(pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexylphenyl 4-(pentanoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Hexylphenyl 4-(pentanoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other complex organic molecules.
Biology: The compound can be utilized in the study of cell membrane interactions and lipid bilayer models.
Mécanisme D'action
The mechanism of action of 4-Hexylphenyl 4-(pentanoyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage allows the compound to undergo hydrolysis, releasing active moieties that can interact with biological pathways. These interactions can modulate various cellular processes, including signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl benzoate
- Hexyl benzoate
- Pentyl benzoate
Uniqueness
4-Hexylphenyl 4-(pentanoyloxy)benzoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. The presence of both hexyl and pentanoyloxy groups enhances its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in the development of liquid crystalline materials and advanced polymers.
Propriétés
Numéro CAS |
52811-78-6 |
|---|---|
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(4-hexylphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C24H30O4/c1-3-5-7-8-9-19-11-15-22(16-12-19)28-24(26)20-13-17-21(18-14-20)27-23(25)10-6-4-2/h11-18H,3-10H2,1-2H3 |
Clé InChI |
SMFMLIBTMOXFBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















